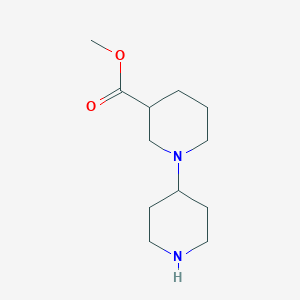

Methyl 1,4'-bipiperidine-3-carboxylate

Description

Methyl 1,4'-bipiperidine-3-carboxylate (CAS: 889952-13-0) is a bicyclic tertiary amine with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.3153 g/mol . It is commercially available with a purity of ≥95–97% and is classified as a protein degradation building block, indicating its utility in chemical biology research, such as in the development of proteolysis-targeting chimeras (PROTACs) . The compound is typically stored at room temperature and is restricted to industrial, research, or commercial applications due to safety regulations .

Properties

IUPAC Name |

methyl 1-piperidin-4-ylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-16-12(15)10-3-2-8-14(9-10)11-4-6-13-7-5-11/h10-11,13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPXVSDIYOYVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1,4'-bipiperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its antibacterial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 226.32 g/mol. Its structure features a bipiperidine moiety which is critical for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various strains of bacteria, including Mycobacterium tuberculosis. The compound has shown promising results in inhibiting bacterial growth.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 5.9 |

| Staphylococcus aureus | 12.0 |

| Escherichia coli | 15.5 |

| Pseudomonas aeruginosa | 18.0 |

These results indicate that this compound exhibits significant antibacterial properties, particularly against M. tuberculosis, making it a candidate for further development as an anti-tuberculosis agent .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Cytotoxicity Data

The following table presents the IC50 values of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 9.6 |

| HCT-116 (colon) | 7.2 |

| HepG2 (liver) | 10.5 |

| PC3 (prostate) | 8.0 |

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.

- Disruption of Cellular Metabolism : By interfering with metabolic processes, the compound reduces the viability of both bacterial and cancer cells.

Case Studies

Case Study 1: Antituberculosis Efficacy

A study conducted on a series of analogs derived from this compound demonstrated enhanced activity against drug-resistant strains of M. tuberculosis. The analogs showed lower MIC values compared to standard treatments, indicating their potential as new therapeutic agents .

Case Study 2: Anticancer Properties

In vitro studies on MCF-7 and HCT-116 cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and induced cell cycle arrest at the S phase. Flow cytometry analysis confirmed these findings by showing increased levels of apoptosis markers .

Scientific Research Applications

Biological Activities

Methyl 1,4'-bipiperidine-3-carboxylate has demonstrated various biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. These compounds disrupt bacterial cell walls and interfere with metabolic pathways, suggesting potential applications in treating bacterial infections.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been evaluated for its ability to inhibit the Type III secretion system in pathogenic bacteria, showing promising results with concentrations achieving about 50% inhibition .

- Antiviral Properties : Derivatives of piperidine compounds have been noted for their antiviral effects. This compound may exhibit similar properties, particularly as neuraminidase inhibitors, which are crucial in treating viral infections like influenza.

- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways by inhibiting TNFα production in immune cells, potentially offering therapeutic avenues for inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Bipiperidine Core : The bipiperidine structure is synthesized through the reaction of piperidine derivatives.

- Carboxylation : The introduction of the carboxylate group is achieved via standard carboxylation techniques.

- Methylation : The final step involves the methylation of the nitrogen atom to yield this compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against Escherichia coli strains. The compound demonstrated a notable reduction in bacterial load when administered at specific concentrations over a defined period.

Case Study 2: Cytotoxicity Assessment

In assessing cytotoxicity against mammalian cell lines using MTT assays, this compound showed low cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential drug development.

Case Study 3: Mechanistic Studies

Mechanistic studies highlighted that the compound's interaction with cellular targets could lead to apoptosis in cancer cell lines. The activation of caspase pathways was noted as a significant event in the observed cytotoxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of methyl 1,4'-bipiperidine-3-carboxylate include ethyl esters, hydrochloride salts, and spirocyclic derivatives. Below is a detailed comparison:

Ethyl 1,4'-Bipiperidine-3-Carboxylate

- CAS : 344779-08-4 (free base); 340962-71-2 (dihydrochloride salt)

- Molecular Formula : C₁₃H₂₄N₂O₂ (free base); C₁₃H₂₄N₂O₂·2HCl (salt)

- Molecular Weight : 240.34 g/mol (free base); 313.26 g/mol (salt)

- Key Differences :

- The ethyl ester has a longer alkyl chain (C₂H₅ vs. CH₃), increasing lipophilicity (logP ≈ 1.1) and boiling point (327.4±42.0 °C) compared to the methyl analog .

- The dihydrochloride salt enhances aqueous solubility, making it preferable for biological assays .

- Synthesized via HCl-mediated deprotection of a tert-butyl ester precursor, yielding 97% efficiency .

1'-Methyl-1,4'-Bipiperidine-4-Carboxylic Acid Dihydrochloride

- CAS : 1185304-52-2

- Molecular Formula : C₁₂H₂₂N₂O₂·2HCl

- Molecular Weight : 297.24 g/mol

- Key Differences :

Ethyl 3H-Spiro[isobenzofuran-1,4'-piperidine]-1'-Carboxylate

- CAS : 42191-83-3

- Molecular Formula: C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- Higher molecular weight and complexity reduce synthetic accessibility compared to bipiperidine esters.

Table 1. Comparative Data of this compound and Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Application |

|---|---|---|---|---|---|

| This compound | 889952-13-0 | C₁₂H₂₂N₂O₂ | 226.3153 | ≥97% | Protein degradation research |

| Ethyl 1,4'-bipiperidine-3-carboxylate | 344779-08-4 | C₁₃H₂₄N₂O₂ | 240.34 | 95% | Medicinal chemistry intermediates |

| Ethyl 1,4'-bipiperidine-3-carboxylate·2HCl | 340962-71-2 | C₁₃H₂₄N₂O₂·2HCl | 313.26 | 95% | Biological assays |

| Spiro[isobenzofuran-1,4'-piperidine] | 42191-83-3 | C₁₅H₁₉NO₃ | 261.32 | N/A | Rigid scaffold for drug design |

Q & A

Q. What role does the bipiperidine scaffold play in biological activity, and how can analogs be optimized?

- Methodological Answer : The bipiperidine moiety enhances binding to CNS targets (e.g., sigma receptors) due to its rigidity and hydrogen-bonding capacity. Design analogs by introducing substituents (e.g., chloro, methoxy) at the 4-position. Test in vitro activity using cell-based assays (e.g., calcium flux for receptor modulation) and compare SAR with known 1,4-dihydropyridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.